Methyl 5-cyano-2-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid and features a cyano group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the direct cyanation of methyl 2-hydroxy-4-methylbenzoate using a cyanating agent like cyanogen bromide in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: 5-cyano-2-oxo-4-methylbenzoic acid or 5-cyano-2-hydroxy-4-methylbenzaldehyde.
Reduction: 5-amino-2-hydroxy-4-methylbenzoate or 5-formyl-2-hydroxy-4-methylbenzoate.
Substitution: 5-cyano-2-chloro-4-methylbenzoate or 5-cyano-2-alkoxy-4-methylbenzoate.
Scientific Research Applications
Methyl 5-cyano-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methylbenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 5-cyano-2-hydroxybenzoate: Similar structure but without the methyl group, affecting its physical and chemical properties.
Methyl 4-hydroxy-2-methylbenzoate: The position of the hydroxyl and methyl groups is different, leading to variations in reactivity and applications.
Uniqueness
Methyl 5-cyano-2-hydroxy-4-methylbenzoate is unique due to the presence of both the cyano and hydroxyl groups, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-cyano-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H9NO3/c1-6-3-9(12)8(10(13)14-2)4-7(6)5-11/h3-4,12H,1-2H3 |
InChI Key |
ZTACRESUYMHGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.